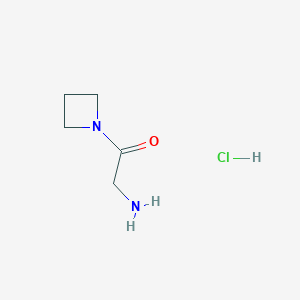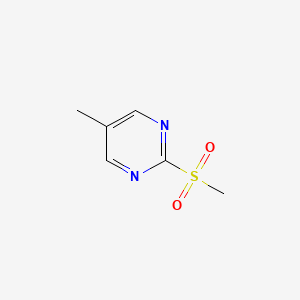
(R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Overview
Description
“®-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “trifluoromethyl” group indicates the presence of a carbon atom bonded to three fluorine atoms. The “®-1-” part of the name suggests that this compound has a chiral center at the first carbon atom in the ethan-1-amine part of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a trifluoromethyl group. The “®-1-” designation indicates that the compound has a specific three-dimensional structure, or chirality, at the first carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the amine group could allow it to form hydrogen bonds .Scientific Research Applications
Crystal Structure and Interaction Studies
- 3-Aminobenzoic acid–1,2-bis(4-pyridyl)ethane (1/1) : This study explores the crystal structure of a compound containing pyridyl rings, similar to (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine. The focus is on the interactions within the crystal structure, including hydrogen bonding and π–π stacking interactions, which are crucial for understanding the molecular arrangement and potential applications (Shen & Lush, 2010).
Asymmetric Synthesis and Catalysis
Recyclable C2-symmetric tertiary amine-squaramide organocatalysts : This research discusses the synthesis of chiral tertiary amines, including those with pyridin-2-yl structures. These compounds are used as catalysts in asymmetric synthesis, highlighting their potential in creating stereoselective chemical reactions (Kostenko, Kucherenko, & Zlotin, 2018).
Synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines : This paper details the stereospecific introduction of amino groups onto the 2-pyridinylmethyl carbon center. This process is significant for the synthesis of chiral amines, a category to which (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine belongs (Uenishi et al., 2004).
Metal Complexes and Ligand Behavior
Rh(III) complexes with pyridyl triazole ligands : This study investigates Rh(III) complexes involving pyridyl structures. Such complexes have applications in photophysics and emission properties, which can be relevant to (R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine due to its pyridinyl component (Burke et al., 2004).
Potential Hemilabile (Imino)pyridine Palladium(II) Complexes : This research focuses on the synthesis of palladium complexes using pyridine ligands, similar to the structure of interest. Such complexes have significance in catalysis, particularly in polymerization reactions (Nyamato, Ojwach, & Akerman, 2015).
Computational Studies and Theoretical Analysis
- N‐(Pyridin‐2‐yl)thiazol‐2‐amine Tautomerism and Divalent N(I) Character : This computational study investigates the electronic structure and tautomeric behavior of compounds containing pyridin-2-yl groups. Understanding these properties is essential for predicting the reactivity and potential applications of similar compounds (Bhatia, Malkhede, & Bharatam, 2013).
Future Directions
properties
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFANFFHVMQXJOE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204010 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine | |
CAS RN |
1213050-63-5 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1213050-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)


![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)








